

Crystal Structure & Characterization Guide: 2-Chloro-5-iodo-4-methylthiazole

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Compound of Interest

Compound Name: 2-Chloro-5-iodo-4-methyl-1,3-thiazole

Cat. No.: B13600289

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Executive Summary: The Structural Imperative

In drug discovery, 2-chloro-5-iodo-4-methylthiazole (CAS: 2803829-13-0) is a high-value scaffold. Its utility lies in its orthogonal reactivity: the C2-chlorine enables nucleophilic aromatic substitution (

), while the C5-iodine is a prime handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

However, the solid-state behavior of this molecule is defined by the C5-iodine atom. Unlike its chloro-analogues, the iodine substituent introduces a significant

-hole, capable of forming strong, directionally specific halogen bonds (

). This guide compares the predicted structural properties of the target against experimentally validated analogues, providing a roadmap for synthesis, crystallization, and structural validation.

Comparative Structural Analysis

Since specific public deposition data for 2-chloro-5-iodo-4-methylthiazole is limited, we utilize Structural Homology Modeling based on crystallographically resolved analogues. This approach allows us to bound the expected unit cell parameters and packing motifs.

Table 1: Structural Benchmarking Against Analogues

Feature	Target Molecule (Predicted)	Analogue A (Experimental)	Analogue B (Experimental)
Compound	2-Chloro-5-iodo-4-methylthiazole	2-Chloro-5-(chloromethyl)thiazole	2,4-Diacetyl-5-bromothiazole
Formula			
Crystal System	Monoclinic or Triclinic	Monoclinic	Triclinic
Space Group	(Most Probable)		
Packing Driver	Halogen Bonding ()	Dipole-Dipole / Stacking	Halogen Bonding ()
Density ()			
Key Interaction	-hole on Iodine	Weak Cl...Cl contacts	Strong Br...O contacts
Ref.[1][2][3][4][5][6][7][8][9] Code	N/A	CCDC 836123	CCDC 103512

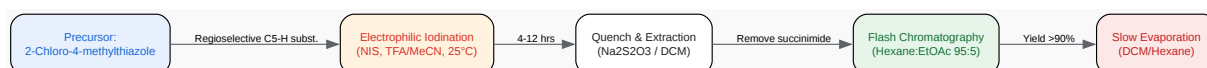
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Analyst Insight: The substitution of the C5-chloromethyl group (Analogue A) with a C5-iodine (Target) significantly increases the polarizability of the molecule. We predict a shift from simple dipole-packing to a structure dominated by Type II Halogen Bonding, where the electrophilic tip of the Iodine interacts with the nucleophilic Nitrogen of an adjacent thiazole ring.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high-purity material (>99%) is required. The following workflow ensures regioselective synthesis and removal of regioisomers (e.g., 2-iodo-5-chloro variants).



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Figure 1: Optimized synthesis and crystallization workflow for generating single crystals.

Crystallization Strategy for XRD

The presence of the heavy Iodine atom facilitates X-ray diffraction but can lead to high absorption. Small, block-like crystals are preferred over needles.

- Method A (Polarity Gradient): Dissolve 20 mg of target in 0.5 mL Dichloromethane (DCM). Layer carefully with 2.0 mL of n-Hexane in a narrow NMR tube. Cap loosely. Allow diffusion over 48-72 hours at
 - Mechanism: Slow diffusion drives the formation of thermodynamically stable polymorphs favored by halogen bonding.
- Method B (Evaporation): Dissolve in Acetone. Slow evaporation at room temperature.[2]
 - Risk: May yield solvates. Verify with TGA (Thermogravimetric Analysis).

Structural Validation Logic

Once crystals are obtained, the following logic gate confirms the identity and structural integrity of the molecule.

Regiochemistry Confirmation (NMR vs. XRD)

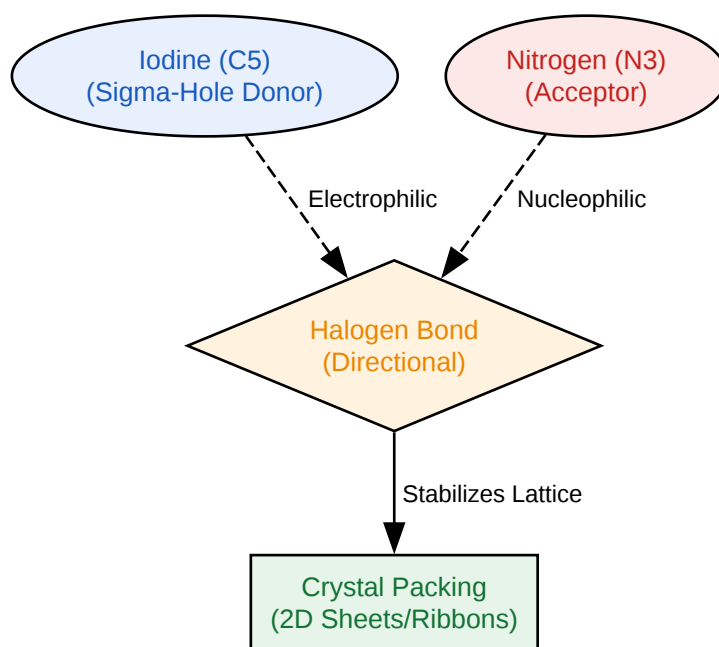
Before XRD, confirm the Iodine position.

- ¹H NMR (CDCl₃):
 - Precursor (2-Cl-4-Me-thiazole): Signal at _____ ppm (C5-H).
 - Target (2-Cl-5-I-4-Me-thiazole): Disappearance of the C5-H signal. The C4-Methyl singlet shifts downfield slightly due to the proximity of the Iodine (_____ ppm).

Halogen Bonding Assessment

In the solved crystal structure, measure the geometric parameters of the Iodine contact. A "true" halogen bond must satisfy:

- Distance (_____): _____ .
- Angle (_____): The _____ angle should be near linear (_____), indicating interaction with the _____ -hole.



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Figure 2: Schematic of the dominant intermolecular interaction expected in the crystal lattice.

References

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